Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-
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Overview
Description
Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . This particular compound features a unique structure that combines the indole core with additional functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . For Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-, the synthesis may involve the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ketone.
Reaction Conditions: The reaction typically requires acidic conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Intermediate Formation: The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Final Product: The final product is obtained after purification, often through recrystallization.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Oxindole: An indole derivative with sedative and hypotensive effects.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methyl and tolyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H24N2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-methyl-3-(3-methylanilino)-1-(3-methylphenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C23H24N2O/c1-15-6-4-8-18(12-15)24-22-20-14-17(3)10-11-21(20)25(23(22)26)19-9-5-7-16(2)13-19/h4-9,11-13,17,24H,10,14H2,1-3H3 |
InChI Key |
NLFTZCVWJUEBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)C1 |
Origin of Product |
United States |
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